5-Bromo-3-ethynyl-2-methoxypyridine
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Overview
Description
5-Bromo-3-ethynyl-2-methoxypyridine is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an ethynyl group at the 3-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethynyl-2-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with a brominating agent to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethynyl-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Co-catalysts: Often used in conjunction with palladium catalysts in Sonogashira coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines .
Scientific Research Applications
5-Bromo-3-ethynyl-2-methoxypyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethynyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine and methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but lacks the ethynyl group, leading to different reactivity and applications.
3-Bromo-5-methoxypyridine: Similar structure but with different substitution pattern, affecting its chemical properties.
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine: Contains a trimethylsilyl-protected ethynyl group, which can be deprotected to yield the free ethynyl compound.
Uniqueness
5-Bromo-3-ethynyl-2-methoxypyridine is unique due to the presence of both the bromine and ethynyl groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-bromo-3-ethynyl-2-methoxypyridine |
InChI |
InChI=1S/C8H6BrNO/c1-3-6-4-7(9)5-10-8(6)11-2/h1,4-5H,2H3 |
InChI Key |
LPDLBCYTAVWTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C#C |
Origin of Product |
United States |
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